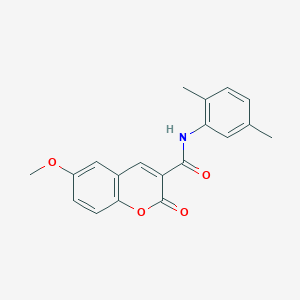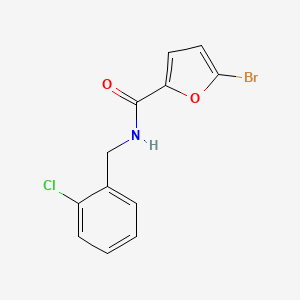![molecular formula C17H18N2O3 B5694680 N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as DPA-714, is a molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide binds to TSPO, a protein that is involved in the regulation of various cellular processes, including mitochondrial function, apoptosis, and inflammation. The binding of this compound to TSPO leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which ultimately results in the modulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. Additionally, this compound has been shown to modulate mitochondrial function and oxidative stress, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is its high affinity and selectivity for TSPO, which makes it a useful tool for the visualization and quantification of TSPO expression in vivo. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical applications.
One of the limitations of this compound is its relatively high cost and limited availability, which can hinder its widespread use in scientific research. Additionally, the use of this compound as a radiotracer requires specialized equipment and expertise, which can limit its use in certain research settings.
Orientations Futures
There are several future directions for the use of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide in scientific research. One potential direction is the development of new radiotracers based on this compound for the visualization and quantification of TSPO expression in vivo. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on cellular processes is an important area of future research.
Méthodes De Synthèse
The synthesis of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-amino-N-(2,5-dimethylphenyl)benzamide with 2-(2,5-dimethylphenoxy)acetyl chloride in the presence of triethylamine. The resulting product is then treated with 4-nitrophenyl chloroformate to obtain this compound.
Applications De Recherche Scientifique
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in various fields, including neuroimaging, cancer research, and inflammation. In neuroimaging, this compound is used as a radiotracer to visualize and quantify the expression of translocator protein (TSPO) in the brain. TSPO is expressed in microglia, astrocytes, and other immune cells in the brain, and its expression is upregulated in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-8-9-13(2)15(10-12)21-11-16(20)22-19-17(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDKYHXNMCAYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)


![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)




![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
